molecular formula C22H23FN2O3 B2818573 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 869078-61-5

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2818573
CAS No.: 869078-61-5
M. Wt: 382.435
InChI Key: MGAKNTIQFOUIID-MOSHPQCFSA-N
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Description

Benzofuran-3(2H)-ones are known for their bioactive properties, including antimicrobial, anticancer, and anti-inflammatory effects . The Z-configuration of the benzylidene group at position 2 is critical for stereochemical stability and interaction with biological targets. Key substituents include:

  • 2-(2-Fluorobenzylidene): The fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration.
  • 6-Hydroxy group: Contributes to hydrogen bonding and solubility.

This compound is synthesized via methods analogous to other benzofuran derivatives, such as clay-catalyzed condensation under microwave irradiation, which promotes stereoselective formation of the Z-isomer .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-2-24-9-11-25(12-10-24)14-17-19(26)8-7-16-21(27)20(28-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,26H,2,9-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAKNTIQFOUIID-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzylidene Group: This step often involves a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

    Attachment of the Ethylpiperazinylmethyl Group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

A. Benzylidene Modifications

  • Fluorine (Target Compound, ) : The 2-fluorobenzylidene group increases electronegativity, improving binding to aromatic residues in enzymes (e.g., kinases) .
  • Thienyl () : Sulfur atoms improve metabolic stability but may increase off-target interactions with sulfur-binding proteins.

B. Position 7 Substituents

  • Piperazine vs. Piperidine (Target vs. ) : Piperazine’s tertiary nitrogen allows for stronger hydrogen bonding, critical for receptor affinity. Piperidine’s reduced basicity may lower toxicity.
  • Hydroxyethylpiperazine () : Increases solubility but may shorten half-life due to rapid renal excretion.

C. Position 6 Modifications

  • Hydroxy Group (Target, ) : Essential for hydrogen bonding with targets like topoisomerases or oxidoreductases.

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , also known by its CAS number 763114-26-7, is a benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, a fluorobenzylidene moiety, and a piperazine substituent. Its molecular formula is C19H24FN3O3C_{19}H_{24}FN_{3}O_{3} with a molecular weight of approximately 351.41 g/mol. The presence of the fluorine atom and the piperazine ring suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Receptor Activity : Preliminary studies suggest that it may act as an inhibitor of certain serotonin receptors, particularly 5-HTR1D , which are implicated in various neurological disorders and cancer .
  • Antioxidant Properties : The hydroxy group in the benzofuran structure is believed to contribute to antioxidant activity, potentially protecting cells from oxidative stress.
  • Modulation of Neurotransmitter Levels : The piperazine moiety may influence neurotransmitter dynamics, particularly in serotonergic pathways.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

Activity Effect Reference
AnticancerInhibits tumor growth in vitro
AntidepressantModulates serotonin levels
AntioxidantReduces oxidative stress in cellular models

Case Studies

Several studies have investigated the biological activity of the compound:

  • Anticancer Efficacy : In a study published in 2020, researchers evaluated the compound's effect on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Neuropharmacological Effects : Another investigation focused on the compound's antidepressant-like effects in animal models. Behavioral assays demonstrated that administration led to increased serotonergic activity, suggesting its utility in treating depression .
  • Oxidative Stress Reduction : A recent study assessed its antioxidant capacity using DPPH and ABTS assays. The results showed that the compound effectively scavenged free radicals, indicating its potential role as a protective agent against oxidative damage .

Q & A

Q. What are the key steps in synthesizing this compound, and what challenges arise during its multi-step preparation?

The synthesis typically involves:

  • Condensation reactions : For example, reacting a hydroxyl-substituted benzofuranone with a fluorinated benzaldehyde derivative under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .
  • Functional group modifications : Introducing the 4-ethylpiperazine group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the Z-isomer, confirmed by HPLC or TLC . Challenges : Low yields due to steric hindrance from the fluorobenzylidene group and competing side reactions (e.g., oxidation of the hydroxyl group) .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to verify the Z-configuration of the benzylidene group (δ 7.5–8.5 ppm for olefinic protons) and the ethylpiperazine methylene protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected at m/z 411.18 for C₂₃H₂₃FN₂O₃) .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (hydroxyl), ~1650 cm⁻¹ (benzofuranone carbonyl), and ~1600 cm⁻¹ (C=C) .

Q. How is preliminary biological activity evaluated for this compound?

  • In vitro assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to controls like doxorubicin .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Dose-response curves : Generated to assess potency and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity and yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during piperazine substitution, while ethanol reduces side-product formation in condensation steps .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize intermediates in benzylidene formation .
  • Temperature control : Lower temperatures (0–5°C) minimize oxidation of the hydroxyl group during synthesis .

Q. What advanced techniques resolve structural ambiguities, such as tautomerism or conformational flexibility?

  • X-ray crystallography : Determines absolute configuration and bond angles (e.g., C=O bond length ~1.21 Å, confirming benzofuranone tautomer) .
  • DFT calculations : Predict thermodynamic stability of Z vs. E isomers and simulate NMR/IR spectra for comparison with experimental data .
  • Variable-temperature NMR : Detects dynamic processes (e.g., piperazine ring puckering) .

Q. How do substituents (e.g., 2-fluorobenzylidene, 4-ethylpiperazine) influence bioactivity and pharmacokinetics?

  • Structure-activity relationship (SAR) studies :
SubstituentEffectExample Data
2-FluorobenzylideneEnhances lipophilicity and cellular uptakeLogP increased by 0.8 vs. non-fluorinated analog
4-EthylpiperazineImproves solubility and CNS penetrationAqueous solubility: 12 μg/mL (pH 7.4)
  • Metabolic stability : Microsomal assays (e.g., t₁/₂ = 45 min in human liver microsomes) .

Q. What strategies address data discrepancies in biological assays (e.g., inconsistent IC₅₀ values)?

  • Batch variability checks : Re-synthesize compound and confirm purity via HPLC (>98%) .
  • Assay standardization : Use internal controls (e.g., cisplatin for cytotoxicity) and validate cell line viability .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of outliers .

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